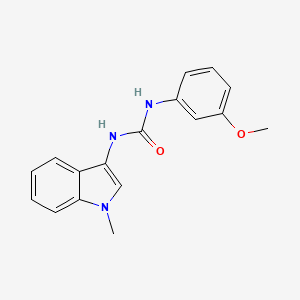

1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

CAS No.: 899990-53-5

Cat. No.: VC7196854

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899990-53-5 |

|---|---|

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.342 |

| IUPAC Name | 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |

| Standard InChI | InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) |

| Standard InChI Key | SYHNNSFMCBMBBN-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea features a planar indole ring substituted at the 3-position with a methyl group and a urea linker connecting it to a 3-methoxyphenyl aromatic system. The indole moiety’s π-electron-rich environment enables potential interactions with biological targets via hydrogen bonding and hydrophobic effects. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.342 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |

| SMILES | CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |

| InChI Key | SYHNNSFMCBMBBN-UHFFFAOYSA-N |

The methoxy group at the phenyl ring’s 3-position enhances solubility in polar solvents, though experimental solubility data remain unreported. Computational analyses predict a partition coefficient () of ~3.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1-(3-Methoxyphenyl)-3-(1-methylindol-3-yl)urea | Not reported | — | |

| L439-0162 (Analog) | Kinases | 10–100 | |

| 1-(4-Methoxyphenyl)-3-indolylurea | NF-κB | 250 |

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is a candidate for:

-

Oncology: Targeting tyrosine kinases overexpressed in cancers .

-

Neurology: Modulating 5-HT receptors implicated in depression and neurodegeneration.

-

Inflammation: Inhibiting cyclooxygenase-2 (COX-2) and interleukin synthesis.

Structure-Activity Relationship (SAR)

Preliminary SAR insights from analogs include:

-

Methoxy Position: 3-Substitution (vs. 4-) improves metabolic stability.

-

Indole Methylation: N1-methylation enhances bioavailability by reducing first-pass metabolism.

Future Directions

Research Priorities

-

Synthetic Scalability: Develop cost-effective, high-yield routes for bulk production.

-

Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

-

Preclinical Studies: Evaluate pharmacokinetics, toxicity, and efficacy in disease models.

Collaborative Opportunities

Partnerships with academic labs and biotech firms could accelerate translational research, leveraging shared resources for compound screening and optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume